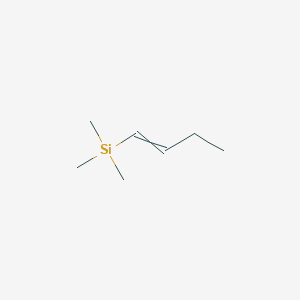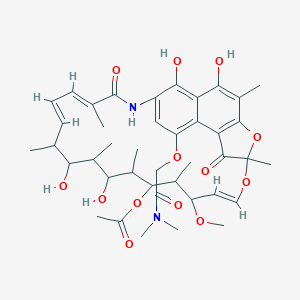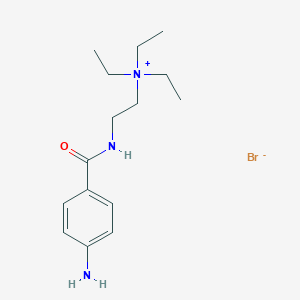
1-Butenyltrimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butenyltrimethylsilane (BTMS) is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTMS is a colorless liquid that is soluble in a variety of organic solvents and is widely used as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Butenyltrimethylsilane in organic synthesis involves the formation of a carbon-carbon bond through nucleophilic addition. The reaction typically occurs between the 1-Butenyltrimethylsilane and an electrophilic species such as a carbonyl compound or an alkyl halide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Butenyltrimethylsilane. However, studies have shown that it is not toxic to human cells and does not have any significant effects on the environment.
実験室実験の利点と制限
One of the main advantages of using 1-Butenyltrimethylsilane in lab experiments is its ability to act as a versatile reagent in organic synthesis. It is also readily available and relatively inexpensive. However, one limitation of using 1-Butenyltrimethylsilane is that it can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
将来の方向性
There are several potential future directions for research involving 1-Butenyltrimethylsilane. One area of interest is the development of new synthetic methods that utilize 1-Butenyltrimethylsilane as a key reagent. Additionally, there is potential for the use of 1-Butenyltrimethylsilane in the preparation of new functionalized silanes with unique properties. Further studies on the biochemical and physiological effects of 1-Butenyltrimethylsilane could also be conducted to determine its potential applications in the biomedical field.
合成法
1-Butenyltrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 1-butenyllithium in the presence of a catalyst such as copper(I) iodide. This method has been reported to yield high purity 1-Butenyltrimethylsilane with good yields.
科学的研究の応用
1-Butenyltrimethylsilane has been widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. It has also been used in the preparation of functionalized silanes and as a reducing agent in the reduction of ketones and aldehydes. Additionally, 1-Butenyltrimethylsilane has been used as a precursor for the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
特性
CAS番号 |
18291-95-7 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
128.29 g/mol |
IUPAC名 |
but-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |
InChIキー |
AUKXLNUGPJFWQM-UHFFFAOYSA-N |
SMILES |
CCC=C[Si](C)(C)C |
正規SMILES |
CCC=C[Si](C)(C)C |
同義語 |
1-Butenyltrimethylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)